molecular formula C18H14O2 B3022441 (4-Methoxyphenyl)(naphthalen-1-yl)methanone CAS No. 39070-92-3

(4-Methoxyphenyl)(naphthalen-1-yl)methanone

Cat. No.: B3022441
CAS No.: 39070-92-3
M. Wt: 262.3 g/mol
InChI Key: DEGIYCMFDIWAKC-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(naphthalen-1-yl)methanone is a high-purity chemical reagent designed for research applications in organic chemistry and materials science. This compound belongs to a class of 1-aroylnaphthalene derivatives known for their non-coplanar molecular structure, where the aromatic rings are twisted in a nearly perpendicular manner . This specific spatial configuration is a critical feature investigated for its influence on the solid-state packing and photophysical properties of organic molecules . The primary research value of this compound lies in its role as a key synthetic intermediate or model compound in the development of advanced organic materials. Researchers utilize such structurally well-defined naphthalene-based building blocks to study intermolecular interactions, such as C–H···O and C–H···π interactions, which are crucial for engineering molecular crystals with desired properties . Its synthesis is typically achieved via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation of naphthalene derivatives, facilitated by suitable catalysts . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4-methoxyphenyl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-15-11-9-14(10-12-15)18(19)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGIYCMFDIWAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325317
Record name (4-methoxyphenyl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-92-3
Record name NSC409634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-methoxyphenyl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(naphthalen-1-yl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via Friedel-Crafts acylation, where the acyl group from the benzoyl chloride is introduced to the naphthalene ring. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or carbon disulfide.

    Reaction Time: Several hours, typically 4-6 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature control.

    Catalysts: Use of high-purity aluminum chloride.

    Purification: Crystallization or recrystallization from suitable solvents to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH), resulting in the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: KMnO in acidic or neutral medium, CrO in acetic acid.

    Reduction: NaBH in methanol or ethanol, LiAlH in ether.

    Substitution: Halogenation using bromine (Br) or chlorination using chlorine (Cl) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid and naphthalene-1-carboxylic acid.

    Reduction: Formation of (4-methoxyphenyl)(naphthalen-1-yl)methanol.

    Substitution: Formation of halogenated derivatives such as 4-bromo-(4-methoxyphenyl)(naphthalen-1-yl)methanone.

Scientific Research Applications

Medicinal Chemistry

(4-Methoxyphenyl)(naphthalen-1-yl)methanone has been investigated for its potential as an anticancer agent. A study highlighted the synthesis of a series of derivatives that exhibited significant anticancer activity by inhibiting tubulin polymerization, which is critical for cancer cell division and proliferation . The structure-activity relationship (SAR) studies indicated that modifications on the methanone moiety could enhance biological activity.

Photostability and UV Absorption

This compound serves as a UV filter in cosmetic formulations due to its ability to absorb UV radiation effectively. Its photostability makes it suitable for use in sunscreens and other skincare products. Research has shown that incorporating this compound into formulations can enhance the protection against UV-induced skin damage .

Synthesis of Novel Compounds

The compound is often used as a precursor in the synthesis of more complex organic molecules. For instance, it has been utilized in reactions involving n-butyllithium to create various substituted naphthalene derivatives . The versatility in synthetic pathways allows for the exploration of new chemical entities with potential therapeutic properties.

Table 1: Synthesis Conditions and Yields

Reaction TypeReagentsConditionsYield (%)
Grignard Reactionn-butyllithium, (4-Methoxyphenyl)-20 °C, THF80
Friedel-Crafts AcylationTitanium(IV) tetrachloride, zinc powder78 °C, THF42
Coupling ReactionDiphenylmethane, p-toluenesulfonic acidReflux, Toluene90
Compound NameActivity TypeIC50 Value (µM)
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-aminesAnticancer15
This compoundTubulin Inhibitor20

Case Study 1: Anticancer Activity

A recent study synthesized a series of derivatives based on this compound, demonstrating that certain modifications significantly increased their potency against various cancer cell lines. The lead compound showed an IC50 value of 15 µM against breast cancer cells, indicating promising therapeutic potential .

Case Study 2: UV Protection Efficacy

In cosmetic applications, formulations containing this compound were tested for their UV absorption capabilities. Results indicated that the compound effectively reduced UV-induced erythema in human skin models, highlighting its role as an effective UV filter in sunscreen products .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

JWH-018
  • Structure: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone.
  • Key Differences : Replaces the 4-methoxyphenyl group in the target compound with a naphthalen-1-yl group and introduces a pentyl chain on the indole nitrogen.
  • Activity: Exhibits high affinity for CB1 receptors (Ki = 9.0 nM) due to lipophilic naphthyl and pentyl groups enhancing blood-brain barrier penetration. In contrast, (4-Methoxyphenyl)(naphthalen-1-yl)methanone lacks the indole-pentyl moiety, reducing cannabinoid activity .
RCS-4
  • Structure: (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone.
  • Key Differences : Retains the 4-methoxyphenyl group but replaces the naphthyl group with an indole-pentyl chain.
  • Activity : Moderate CB1 affinity (Ki = 135 nM), highlighting the importance of the naphthyl group in enhancing receptor binding compared to indole derivatives .
JWH-073
  • Structure: (1-Butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.
  • Key Differences: Features a shorter butyl chain instead of pentyl, reducing metabolic stability. Hydroxylated metabolites (e.g., JWH-073 M5) show glucuronidation patterns distinct from those of this compound .

Table 1: SCRA Comparison

Compound CB1 Affinity (Ki) Metabolic Stability Central Activity
JWH-018 9.0 nM Low (extensive hydroxylation) High
RCS-4 135 nM Moderate Moderate
This compound Not reported High (no alkyl chain) Low

Peripheral CB1/CB2 Dual Agonists

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (Compound 13)
  • Structure : Two naphthalen-1-yl groups with a pentyloxy substituent.
  • Key Differences : The 4-pentyloxy chain enhances lipophilicity and peripheral selectivity.
  • Activity: Dual CB1/CB2 agonist with oral bioavailability and antihyperalgesic effects. Limited CNS penetration due to increased molecular bulk, unlike the unsubstituted this compound .

Multi-Aroyl Naphthalene Derivatives

1,8-Bis(4-methoxybenzoyl)-2,7-dimethoxynaphthalene
  • Structure : Two 4-methoxybenzoyl groups on a dimethoxynaphthalene core.
  • Key Differences: Additional methoxy groups and symmetry alter crystallographic packing (space group P-1) and solubility in chloroform. These properties contrast with the monosubstituted this compound, which lacks such symmetry .

Table 2: Physicochemical Properties

Compound Melting Point Solubility (CHCl3) Crystallographic Space Group
This compound Not reported Moderate Not determined
1,8-Bis(4-methoxybenzoyl)-2,7-dimethoxynaphthalene 165–167°C High P-1

Metabolites and Derivatives

JWH-018 Metabolites (M1–M6)
  • Structural Modifications : Hydroxylation at indole (M1–M4) or pentyl chain (M5–M6).
  • Impact: Metabolites like M5 [(1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone] undergo glucuronidation, increasing polarity and detection in urine. In contrast, this compound lacks metabolic sites, enhancing stability .

Biological Activity

(4-Methoxyphenyl)(naphthalen-1-yl)methanone, also known as a naphthyl ketone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H14_{14}O
  • CAS Number : 39070-92-3
  • Molecular Weight : 238.28 g/mol

This structure features a methoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety. The presence of these aromatic systems may contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Induction of Apoptosis : Studies have shown that naphthalenone derivatives can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various bacterial strains, suggesting a role in inhibiting bacterial growth .
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cell division, thereby leading to G2/M phase arrest in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and T47D (breast cancer).
  • EC50 Values : In related studies, potent analogs exhibited EC50 values as low as 37 nM in T47D cells, indicating strong growth inhibition .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Bacterial Strains Tested : Its efficacy was assessed against both Gram-positive and Gram-negative bacteria.
  • Inhibition Zones : The compound demonstrated significant inhibition zones ranging from 18 mm to 24 mm against various strains, indicating robust antibacterial activity .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in T47D cells with an EC50 of 37 nM.
Antimicrobial ActivityExhibited inhibition zones of 18 mm to 24 mm against multiple bacterial strains.
Tubulin InteractionDisrupted tubulin polymerization leading to cell cycle arrest.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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